molecular formula C20H20O4S B14411532 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one CAS No. 84065-62-3

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one

Cat. No.: B14411532
CAS No.: 84065-62-3
M. Wt: 356.4 g/mol
InChI Key: HPPKYPNLGRGFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexenone core substituted with benzenesulfonyl, methyl, and phenoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-one with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the cyclohexenone to form the desired product.

Another approach involves the use of a Friedel-Crafts acylation reaction, where cyclohex-2-en-1-one is treated with benzenesulfonyl chloride and an aluminum chloride catalyst. This method provides a high yield of the target compound under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Substituted benzenesulfonyl derivatives.

Scientific Research Applications

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The cyclohexenone moiety can undergo Michael addition reactions with nucleophiles, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the benzenesulfonyl and phenoxymethyl groups.

    4-Hydroxycyclohex-2-en-1-one: Contains a hydroxyl group instead of the benzenesulfonyl group, leading to different reactivity and applications.

    2-Methylcyclohex-2-en-1-one: Similar structure but without the benzenesulfonyl and phenoxymethyl groups.

Uniqueness

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one is unique due to the presence of both benzenesulfonyl and phenoxymethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in various fields.

Properties

CAS No.

84065-62-3

Molecular Formula

C20H20O4S

Molecular Weight

356.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C20H20O4S/c1-15-12-20(25(22,23)18-10-6-3-7-11-18)16(13-19(15)21)14-24-17-8-4-2-5-9-17/h2-12,16,20H,13-14H2,1H3

InChI Key

HPPKYPNLGRGFRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(CC1=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.